

Lansoprazole sodium pharmacodynamic comparison other PPIs

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Compound Focus: Lansoprazole Sodium

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Pharmacodynamic and Pharmacokinetic Comparison of PPIs

The table below summarizes core quantitative parameters for comparing the acid-inhibitory effects of various PPIs, based on pharmacokinetic/pharmacodynamic (PK/PD) modeling and clinical pharmacodynamic studies [1] [2] [3].

Parameter	Lansoprazole	Omeprazole	Pantoprazole	Dexlansoprazole	Vonoprazan
Apparent Reaction Rate Constant (K) with H ⁺ ,K ⁺ -ATPase ($\mu\text{M}^{-1}\cdot\text{h}^{-1}$) [2]	0.339	1.34	0.134	Information Missing	Not Applicable (Different MoA)

Parameter	Lansoprazole	Omeprazole	Pantoprazole	Dexlansoprazole	Vonoprazan
Apparent Turn-over Rate Constant of H⁺,K⁺-ATPase (k, h⁻¹) [2]	0.0537	0.0252	0.0151	Information Missing	Not Applicable
Apparent Half-life of Acid Inhibition (hours) [2]	12.9	27.5	45.9	Information Missing	Information Missing
Plasma Elimination Half-life (hours) [4] [3] [5]	~1.4 - 1.7	~1.5	~1.0	~1.8 - 2.1	~7.9
Time with Intra-gastric pH >4 (24-hr, Day 7) [3]	42.3% (30 mg)	Information Missing	Information Missing	83.6% (15 mg q12h IV) [5]	87.8% (20 mg) [3]
Mean Nocturnal Intra-gastric pH (12-24 hr, Day 7) [3]	3.4	Information Missing	Information Missing	Information Missing	5.6

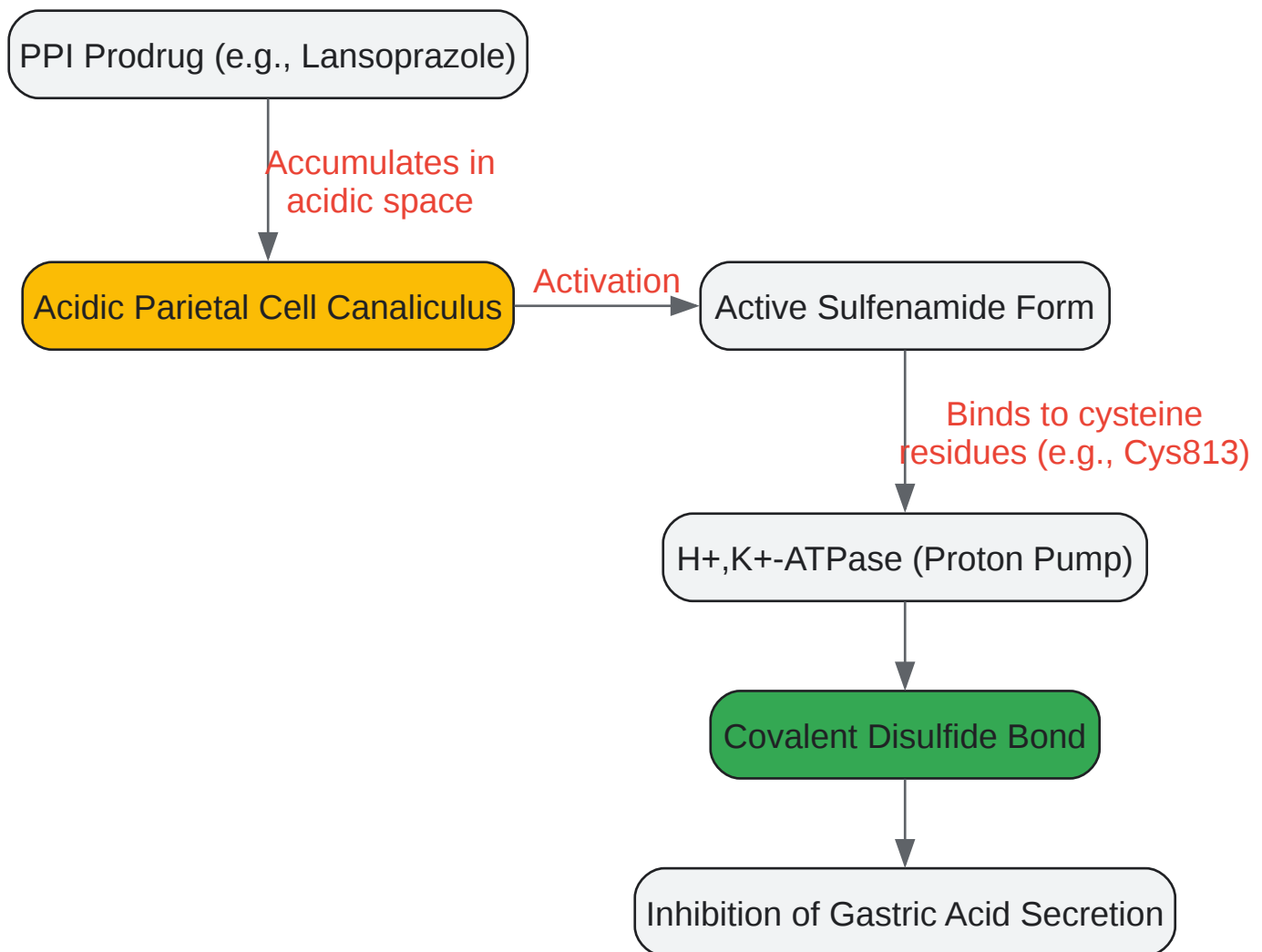
Experimental Protocols for Key Data

Understanding the methodology is crucial for interpreting the data. Here are the details of the foundational experiments cited.

- **PK/PD Modeling Study [2]:** This study analyzed the relationship between plasma concentration and acid suppression effect using a **pharmacokinetic/pharmacodynamic (PK/PD) model**. The model estimates key parameters (like reaction rate constant K and turnover rate constant k) based on data from human studies where gastric acid secretion was measured in response to controlled intravenous infusions of different PPIs. The long apparent half-life of acid inhibition, despite short plasma half-lives, is because PPIs covalently bind to the proton pumps, and acid secretion only resumes after new pumps are synthesized [1] [2].
- **Head-to-Head Pharmacodynamic Study vs. Vonoprazan [3]:** This was a **randomized, two-period crossover study** in healthy US subjects. Participants received either vonoprazan (20 mg) or lansoprazole (30 mg) once daily for 7 days, with a washout period in between. The key pharmacodynamic endpoint was **24-hour intragastric pH monitoring**, which measures the percentage of time the gastric pH remains above a certain threshold (e.g., $\text{pH} > 4$) on days 1 and 7. This provides a direct, quantitative comparison of the acid-suppressing effect in a clinical setting.
- **Comparative Study of Dexamprazole Injection [5]:** This was a single-center, open-label study in healthy Chinese subjects. It compared the pharmacodynamics of intravenous **dexamprazole** (at various doses and schedules) against intravenous **lansoprazole** (30 mg every 12 hours) over 5 days. The primary assessment was again via **24-hour intragastric pH monitoring**, establishing the comparable efficacy of a lower dexamprazole dose due to its superior pharmacokinetics.

Mechanism of Action and Pharmacodynamic Pathways

The following diagram illustrates the core mechanism of PPIs and how it relates to their unique pharmacodynamic properties.



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The prolonged acid suppression despite short plasma half-life occurs because the effect lasts until new H⁺,K⁺-ATPase enzymes are synthesized, explaining the long **apparent half-life of acid inhibition** [1] [2].

Key Insights for Drug Development

- **CYP2C19 Polymorphism:** The pharmacokinetics, and consequently the pharmacodynamics, of first-generation racemic PPIs (omeprazole, lansoprazole, pantoprazole) can be significantly influenced by CYP2C19 genotype status. This can lead to variable clinical responses [1].
- **Enantiomer Development:** Newer PPIs like dexlansoprazole (the R-enantiomer of lansoprazole) were developed to provide higher and more consistent systemic exposure, leading to more predictable and effective acid control [1] [5].

- **Next-Generation Agents:** Potassium-competitive acid blockers (P-CABs) like vonoprazan represent a different class. They are acid-stable, do not require activation, and inhibit the proton pump competitively and reversibly, which translates to a faster onset and potentially more potent acid suppression [3].

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